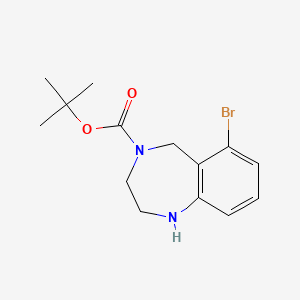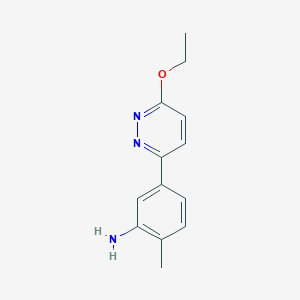![molecular formula C19H28N2O3S B2991676 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide CAS No. 2380072-00-2](/img/structure/B2991676.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide, also known as MTPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTPA is a thioether-containing amide that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have several biochemical and physiological effects. In animal studies, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to reduce inflammation and pain. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has also been found to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. One area of research could be focused on the development of new drugs based on the structure of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. Another area of research could be focused on understanding the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide in more detail. Additionally, research could be focused on developing new methods for synthesizing N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide that are more efficient and cost-effective. Overall, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has the potential to be a valuable tool for scientific research and could have important applications in the development of new drugs for the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide involves a multi-step process that starts with the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 2-bromo-1-phenylethanol to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-bromo-1-phenylethanol. This intermediate is then reacted with potassium thioacetate to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide. The final step involves the reaction of N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide with 2-bromo-1-phenylethanol to form N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide.
Aplicaciones Científicas De Investigación
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is in the field of medicinal chemistry. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16(24-17-5-3-2-4-6-17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h2-6,16H,7-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHJCLWBJMQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)





![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)